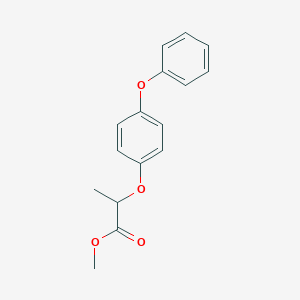

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester is a chemical compound that is commonly known as fenoxycarb. This compound belongs to the family of carboxylic acid esters and is widely used in the field of insecticides. Fenoxycarb is a potent insect growth regulator that inhibits the development of insects, making it an effective tool for controlling insect populations.

Wirkmechanismus

Fenoxycarb works by inhibiting the development of insects at the larval stage. It disrupts the normal development of insects by interfering with the production of chitin, a key component of the insect exoskeleton. This results in the death of the insect or the prevention of its growth to the adult stage.

Biochemische Und Physiologische Effekte

Fenoxycarb has been found to have low toxicity to mammals and birds, making it a safe option for controlling insect populations. It has also been found to have a low environmental impact, as it does not persist in the soil or water. However, fenoxycarb can be toxic to aquatic invertebrates, and caution should be taken when using it near water sources.

Vorteile Und Einschränkungen Für Laborexperimente

Fenoxycarb is a potent insect growth regulator that is highly effective against a wide range of insect species. It is also relatively safe for use in the environment and has a low toxicity to mammals and birds. However, fenoxycarb can be expensive to produce, and its effectiveness can be reduced by factors such as temperature, humidity, and the size of the insect population.

Zukünftige Richtungen

There are several future directions for the research and development of fenoxycarb. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the application of fenoxycarb in the field to improve its effectiveness and reduce its environmental impact. Additionally, there is a need for further research on the long-term effects of fenoxycarb on the environment and its potential impact on non-target species.

Conclusion:

Fenoxycarb is a potent insect growth regulator that has been extensively studied for its effectiveness in controlling insect populations. It is widely used in the agriculture and forestry industries and has also been used in the medical industry to control the spread of diseases. Fenoxycarb works by inhibiting the development of insects at the larval stage, and it has low toxicity to mammals and birds. While fenoxycarb has several advantages, there are also limitations to its use, and further research is needed to optimize its effectiveness and reduce its environmental impact.

Synthesemethoden

Fenoxycarb can be synthesized by the reaction of 4-phenoxyphenol with 2-bromo-2-methylpropanoic acid methyl ester in the presence of a base. The reaction yields fenoxycarb as a white crystalline solid with a melting point of 99-101°C. The synthesis of fenoxycarb is a well-established process that has been optimized over the years to improve the yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

Fenoxycarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect species. It is commonly used in the agriculture industry to control pests in crops such as cotton, rice, and vegetables. Fenoxycarb is also used in the forestry industry to control pests that damage trees. In addition, fenoxycarb has been used in the medical industry to control the spread of diseases that are transmitted by insects.

Eigenschaften

CAS-Nummer |

153472-86-7 |

|---|---|

Produktname |

Propanoic acid, 2-(4-phenoxyphenoxy)-, methyl ester |

Molekularformel |

C16H16O4 |

Molekulargewicht |

272.29 g/mol |

IUPAC-Name |

methyl 2-(4-phenoxyphenoxy)propanoate |

InChI |

InChI=1S/C16H16O4/c1-12(16(17)18-2)19-14-8-10-15(11-9-14)20-13-6-4-3-5-7-13/h3-12H,1-2H3 |

InChI-Schlüssel |

NNWOVBQVNRXEJL-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)

![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)